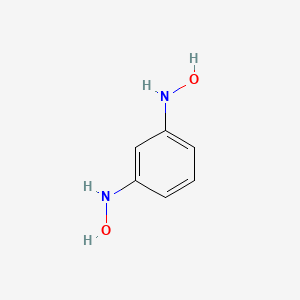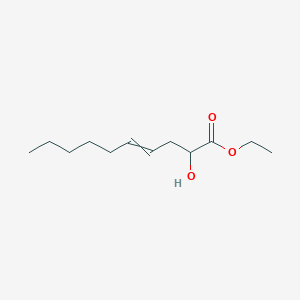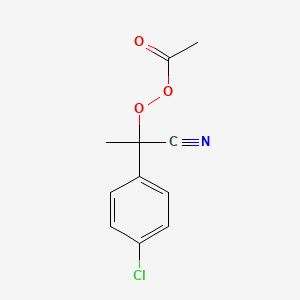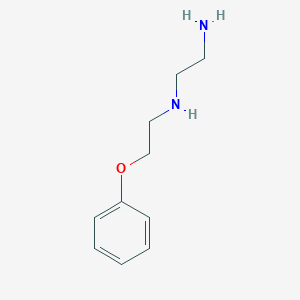![molecular formula C17H22O4P2 B14614419 Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester CAS No. 58263-57-3](/img/structure/B14614419.png)
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method includes the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of phosphonic acid derivatives often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The Michaelis-Arbuzov reaction is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine oxides.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
Scientific Research Applications
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation . Additionally, its phosphonic acid group can form strong coordination bonds with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar in structure but with a phenyl group instead of a diphenylphosphinyl group.
Phosphonic acid, (phenylmethyl)-, diethyl ester: Contains a benzyl group instead of a diphenylphosphinyl group.
Uniqueness
Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester is unique due to its diphenylphosphinyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acid derivatives. This uniqueness makes it valuable in specific applications where its particular reactivity and binding properties are advantageous .
Properties
CAS No. |
58263-57-3 |
|---|---|
Molecular Formula |
C17H22O4P2 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
[diethoxyphosphorylmethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H22O4P2/c1-3-20-23(19,21-4-2)15-22(18,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
InChI Key |
DGYOOFNJZDQAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


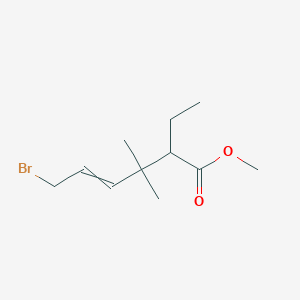
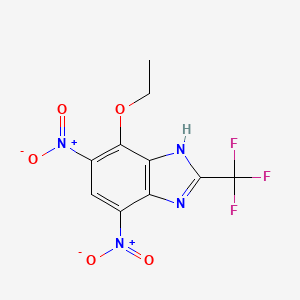
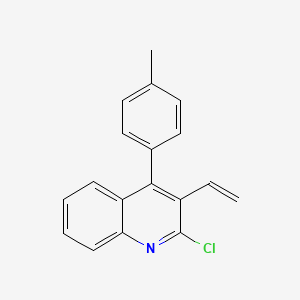
![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)
![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
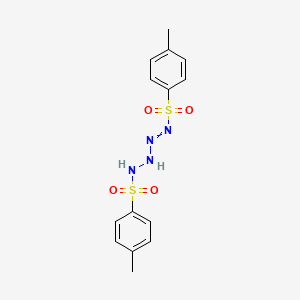
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
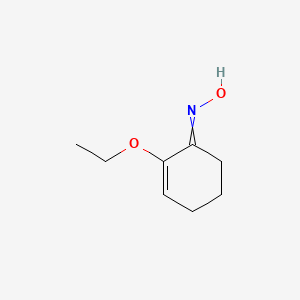
![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
